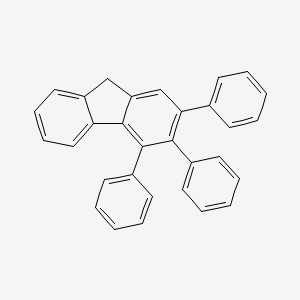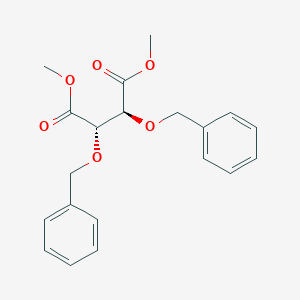
Dimethyl (2S,3S)-2,3-bis(benzyloxy)butanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl (2S,3S)-2,3-bis(benzyloxy)butanedioate is a chiral compound with significant applications in organic synthesis and medicinal chemistry. This compound is characterized by its two benzyloxy groups attached to a butanedioate backbone, making it a valuable intermediate in the synthesis of various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl (2S,3S)-2,3-bis(benzyloxy)butanedioate typically involves the protection of hydroxyl groups followed by esterification. One common method starts with the protection of the hydroxyl groups using benzyl bromide in the presence of a base such as sodium hydride. The protected intermediate is then subjected to esterification using dimethyl sulfate under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound often employs continuous flow microreactor systems, which enhance the efficiency and scalability of the synthesis. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Dimethyl (2S,3S)-2,3-bis(benzyloxy)butanedioate undergoes various chemical reactions, including:
Oxidation: The benzyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester groups can be reduced to alcohols using reagents like lithium aluminum hydride.
Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Nucleophiles like thiols or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of diols.
Substitution: Formation of substituted benzyloxy derivatives.
Scientific Research Applications
Dimethyl (2S,3S)-2,3-bis(benzyloxy)butanedioate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Serves as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of Dimethyl (2S,3S)-2,3-bis(benzyloxy)butanedioate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy groups can participate in hydrogen bonding and hydrophobic interactions, facilitating the binding of the compound to its target. This binding can modulate the activity of the target, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Dimethyl (2S,3R)-2,3-bis(benzyloxy)butanedioate: Differing in stereochemistry, this compound exhibits distinct reactivity and biological activity.
Dimethyl (2R,3R)-2,3-bis(benzyloxy)butanedioate: Another stereoisomer with unique properties and applications.
Dimethyl (2S,3S)-2,3-bis(methoxy)butanedioate: Similar structure but with methoxy groups instead of benzyloxy groups, leading to different chemical behavior.
Uniqueness
Dimethyl (2S,3S)-2,3-bis(benzyloxy)butanedioate is unique due to its specific stereochemistry and the presence of benzyloxy groups, which confer distinct reactivity and biological properties. This makes it a valuable compound in the synthesis of stereochemically complex molecules and in the study of chiral interactions in biological systems.
Properties
CAS No. |
195874-05-6 |
|---|---|
Molecular Formula |
C20H22O6 |
Molecular Weight |
358.4 g/mol |
IUPAC Name |
dimethyl (2S,3S)-2,3-bis(phenylmethoxy)butanedioate |
InChI |
InChI=1S/C20H22O6/c1-23-19(21)17(25-13-15-9-5-3-6-10-15)18(20(22)24-2)26-14-16-11-7-4-8-12-16/h3-12,17-18H,13-14H2,1-2H3/t17-,18-/m0/s1 |
InChI Key |
MOJIRNUPCQXAMZ-ROUUACIJSA-N |
Isomeric SMILES |
COC(=O)[C@H]([C@@H](C(=O)OC)OCC1=CC=CC=C1)OCC2=CC=CC=C2 |
Canonical SMILES |
COC(=O)C(C(C(=O)OC)OCC1=CC=CC=C1)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


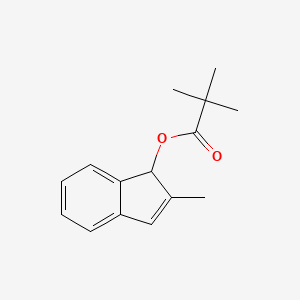
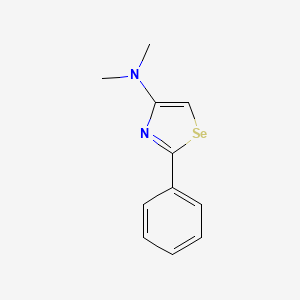
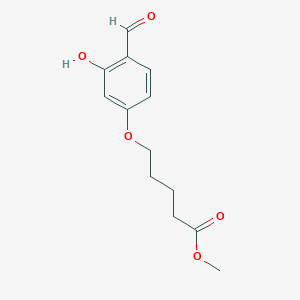

propanedinitrile](/img/structure/B12583687.png)
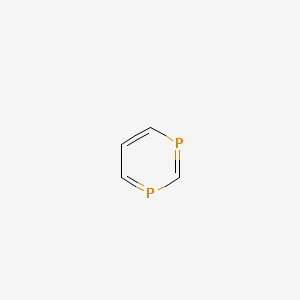
![1-Ethyl-6-azaspiro[5.5]undecan-6-ium bromide](/img/structure/B12583700.png)
![N~1~-[1-(4-Chlorophenyl)propan-2-yl]-N~2~-undecylethane-1,2-diamine](/img/structure/B12583704.png)
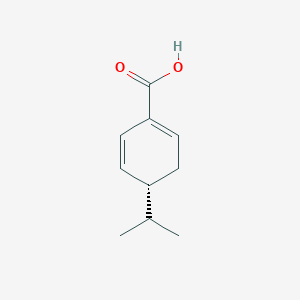
![4,4'-[(4-Fluorophenyl)phosphoryl]diphenol](/img/structure/B12583713.png)
![S-{2-[4-(2-Chloroacetamido)phenyl]ethyl} ethanethioate](/img/structure/B12583717.png)
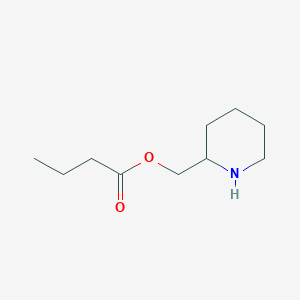
![3-(1-ethylpiperidin-2-yl)-4,5-dihydro-2H-pyrrolo[3,2-d][1,2]oxazole](/img/structure/B12583723.png)
